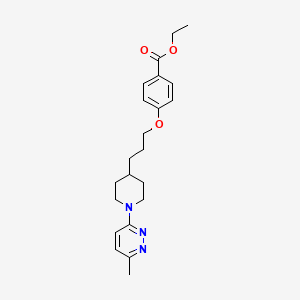
ラニチジンN-オキシド
概要
説明
Ranitidine N-oxide is a metabolite of the histamine antagonist drug ranitidine, which is prescribed for the treatment of duodenal and gastric ulcers .
Molecular Structure Analysis
The chemical formula of Ranitidine N-oxide is C13H22N4O4S with an average molecular weight of 330.4 g/mol .Chemical Reactions Analysis
Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) under various simulated gastric conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .科学的研究の応用
電位差測定
ラニチジンN-オキシドは、電位差測定のための超高感度機能化ポリマーナノ金属酸化物センサーの開発に使用されてきました . 酸化マグネシウムナノ粒子(MgONPs)と酸化アルミニウムナノ粒子(Al2O3NPs)の2つの金属酸化物ナノ粒子が合成され、ラニチジン塩酸塩(RNT)の粉末および市販製品の推定に使用される電位差測定増強センサーの構築に使用されました . 結果は、増強されたMgOおよびAl2O3ナノセンサーが濃度範囲全体で線形に動作し、優れた感度と選択性を示すことを示しました .
薬物検出
改変された金属酸化物センサーを使用して、薬物の剤形を決定および定量化する方法は、大きな関心を集めています . この研究の目標は、MgONPsおよびAl2O3NPsで強化された、非常に感度が高く選択的な改変された被覆ワイヤーセンサーを作成することです .
水処理
胃潰瘍および消化器(GI)逆流性食道炎を治療するよく知られた薬物であるラニチジンを、水溶液から除去するために、グラフェンオキシド(GO)と酸化炭素ナノチューブ(OCNT)からなる新しいナノハイブリッド材料が開発されました .
作用機序
Target of Action
Ranitidine-N-oxide, like its parent compound ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
It’s known that ranitidine, a histamine h2-receptor antagonist, works by competitively inhibiting the action of histamine at the h2 receptors, leading to a decrease in gastric acid secretion . It’s plausible that Ranitidine-N-oxide may have a similar mode of action.
Biochemical Pathways
Studies suggest that ranitidine and its metabolites, including ranitidine-n-oxide, can be oxidized by isozymes of flavin-containing monooxygenase (fmo) and cytochrome p450 . This oxidation process could potentially affect various biochemical pathways and downstream effects.
Pharmacokinetics
It’s known that ranitidine is metabolized in the liver by enzymes such as fmos, including fmo3, and other enzymes . The major metabolite in the urine is N-oxide, which represents less than 4% of the dose .
Result of Action
Studies suggest that inhibitors of gastric acid secretion, like ranitidine, can increase oxidative stress and matrix metalloproteinase-2 activity, leading to vascular remodeling .
Action Environment
Environmental factors can influence the action of Ranitidine-N-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity . These factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
Ranitidine-N-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It is formed through the oxidation of ranitidine by flavin-containing monooxygenase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism . The interactions between ranitidine-N-oxide and these biomolecules are crucial for its metabolic processing and subsequent excretion.
Cellular Effects
Ranitidine-N-oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that ranitidine-N-oxide can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .
Molecular Mechanism
The molecular mechanism of ranitidine-N-oxide involves its binding interactions with specific biomolecules. It acts as an inhibitor of histamine H2 receptors, thereby reducing gastric acid secretion . Furthermore, ranitidine-N-oxide can inhibit the activity of certain cytochrome P450 enzymes, leading to alterations in the metabolism of other drugs and endogenous compounds . These interactions at the molecular level contribute to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ranitidine-N-oxide have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to higher temperatures or prolonged storage . Long-term studies have shown that ranitidine-N-oxide can induce changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding its pharmacokinetics and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ranitidine-N-oxide vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce gastric acid secretion without significant adverse effects . At higher doses, ranitidine-N-oxide can cause central nervous system toxicity, including symptoms such as seizures and altered behavior . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Ranitidine-N-oxide is involved in several metabolic pathways, primarily through its interactions with flavin-containing monooxygenase and cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent metabolism of ranitidine-N-oxide, leading to the formation of other metabolites such as ranitidine S-oxide and desmethyl ranitidine . The metabolic pathways of ranitidine-N-oxide are essential for its clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, ranitidine-N-oxide is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of ranitidine-N-oxide is influenced by factors such as tissue perfusion and the presence of binding sites, which determine its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of ranitidine-N-oxide plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct ranitidine-N-oxide to these organelles . The subcellular distribution of ranitidine-N-oxide is important for its interactions with cellular biomolecules and its overall pharmacological effects.
特性
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVUWAHTQPQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891465 | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73857-20-2 | |
| Record name | Ranitidine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73857-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranitidine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANITIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)


![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)









